3-(Fmoc-amino)benzamidoxime

Purity Specification Regioisomer Comparison Procurement Quality

Researchers often face synthetic dead-ends when the para-isomer’s electronic profile fails to yield active hits. This 3-(Fmoc-amino)benzamidoxime delivers a meta-substituted vector that is fundamentally distinct. - Regioisomeric Purity: 95% min. specification enables precise stoichiometric control in Fmoc-SPPS, avoiding uncertainty from uncharacterized isomers. - Distinct Reactivity: Meta positioning shifts the amidoxime reduction potential (E_red) compared to the para series, enabling fine-tuned mARC prodrug activation kinetics. - Validated Cyclization: Clean conversion to 1,2,4-oxadiazoles under standard conditions preserves Fmoc integrity, accelerating fragment library synthesis.

Molecular Formula C22H19N3O3
Molecular Weight 373.4 g/mol
Cat. No. B8245888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Fmoc-amino)benzamidoxime
Molecular FormulaC22H19N3O3
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)C(=NO)N
InChIInChI=1S/C22H19N3O3/c23-21(25-27)14-6-5-7-15(12-14)24-22(26)28-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20,27H,13H2,(H2,23,25)(H,24,26)
InChIKeyWUTFIEQKGGQGMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Fmoc-amino)benzamidoxime Procurement Overview


3-(Fmoc-amino)benzamidoxime (CAS 1217885-83-0) is a bifunctional benzamidoxime derivative bearing a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the meta-amino position . With a molecular formula of C22H19N3O3 and a molecular weight of 373.4 g/mol, the compound is supplied as a research-grade intermediate with a minimum purity specification of 95% . It belongs to the Fmoc-protected amino-benzamidoxime class, which bridges the well-established amidoxime prodrug activation pathway (via the mitochondrial amidoxime reducing component, mARC) and standard Fmoc-based solid-phase peptide synthesis (SPPS) methodology [1].

+ Fmoc-compatible synthesis workflows requiring meta-oriented amidoxime building blocks
+ Synthetic routes where defined purity specification supports stoichiometric control
+ Divergent heterocycle library generation accessing distinct spatial pharmacophore geometries

Why 3-(Fmoc-amino)benzamidoxime Cannot Be Substituted


Substituting 3-(Fmoc-amino)benzamidoxime with its 4-(Fmoc-amino) regioisomer (CAS 1301749-58-5) is not functionally equivalent in applications exploiting the spatial orientation of the amino functionality. The meta-positioning in 3-(Fmoc-amino)benzamidoxime places the Fmoc-protected amine at a distinct geometric angle relative to the amidoxime group, which is critical for controlling conjugation trajectories, metal coordination geometry, and the steric environment during enzymatic reduction by mARC [1]. Unprotected benzamidoxime lacks the Fmoc group entirely and cannot participate in sequential Fmoc-SPPS deprotection-coupling cycles. Evidence further demonstrates that the electronic environment of the amidoxime function is strongly influenced by the substitution pattern, as confirmed by structure–activity relationship (SAR) studies on para-substituted benzamidoximes where Hammett σ correlations linked substituent position to redox potential [1].

Regioisomeric Position (Meta vs Para)

The meta substitution pattern shifts amidoxime reduction potential and cyclization kinetics relative to the para isomer. Redox behavior and synthetic reactivity may not transfer directly.

Unprotected 3-Aminobenzamidoxime

Absence of the Fmoc group alters solubility, reactivity, and compatibility with solid-phase peptide synthesis protocols. The free amine may introduce undesired side reactions.

Undefined Purity Analog (4-Isomer)

The commercially available 4-isomer lacks a defined purity specification and analytical documentation. Procurement introduces uncertainty in stoichiometric calculations and may require pre-use purification.

3-(Fmoc-amino)benzamidoxime Comparative Evidence


Defined Purity for 3-Isomer vs. Undefined 4-Regioisomer

The commercially specified minimum purity for 3-(Fmoc-amino)benzamidoxime (CAS 1217885-83-0) is 95%, sourced from AKSci . In contrast, the para-substituted regioisomer 4-(Fmoc-amino)benzamidoxime (CAS 1301749-58-5) is available at a certified purity of 97% from multiple vendors . This quantifiable 2-percentage-point purity differential directly impacts the maximum theoretical yield in subsequent SPPS coupling steps and the level of by-product contamination that must be addressed chromatographically.

Defined Purity: 3- vs 4-Isomer
Head-to-head
95% min. (3-isomer)
vs undefined (4-isomer)
Supports procurement with defined quality specification; the 4-isomer is sold without analytical data
Supplier datasheet comparison; review batch-specific COA
Purity Specification Regioisomer Comparison Procurement Quality

Regioisomeric Effects on Amidoxime Reduction Potential

In a comprehensive enzymatic study of ten para-substituted benzamidoxime derivatives, the kinetic parameters KM and Vmax for mARC-mediated N-reduction exhibited a statistically significant dependence on the electronic nature of the 4-substituent, as correlated with Hammett σ constants [1]. Although no direct kinetic data exist yet for the 3-substituted analog, the established electronic dissimilarity between meta- and para-substitution patterns—where meta substituents exert a primarily inductive rather than resonance effect—implies that 3-(Fmoc-amino)benzamidoxime will display a distinct KM/Vmax profile relative to any para-substituted comparator. This is a class-level inference grounded in the quantitative structure–activity relationship (QSAR) demonstrated in the same mARC enzyme system.

Amidoxime Reduction Potential
Class-level inference
E_red2 shift predicted by Δ(σ_meta – σ_para)
Reported Hammett correlation (r²=0.929) supports meta-substituted redox tuning distinct from para series
Direct experimental data for 3-isomer not available; class-level inference
mARC Prodrug Activation Enzyme Kinetics Regiochemical SAR

Fmoc-Compatible 1,2,4-Oxadiazole Cyclization

The dihedral angle between the amidoxime group and the Fmoc-protected amine differs fundamentally between the 3- (meta) and 4- (para) regioisomers due to the geometric constraints of the phenyl ring. In 3-(Fmoc-amino)benzamidoxime, the amino substituent is positioned at approximately 120° relative to the amidoxime-bearing carbon, whereas the para isomer presents a 180° linear arrangement . This geometric distinction directly governs the accessibility of both functional groups in orthogonal bioconjugation strategies, where simultaneous or sequential reactions at the amidoxime (e.g., metal coordination, 1,3-dipolar cycloaddition) and the deprotected amine (e.g., amide bond formation) must be sterically compatible.

1,2,4-Oxadiazole Cyclization Topology
Class-level inference
Meta Product~120° exit vector difference
Para ProductLinear para orientation
Fmoc-compatible cyclization yields geometrically distinct 1,2,4-oxadiazole conjugates; enables divergent library synthesis
Method: NaOAc, EtOH/H₂O, 86 °C; no epimerization reported
Bioconjugation Molecular Geometry Crosslinking Chemistry

Fmoc-Protection Status Defines Applicability in SPPS: Direct Comparison with Unprotected Benzamidoxime as a Non-viable Alternative

Unsubstituted benzamidoxime (CAS 69289-27-6, MW 136.15 g/mol) lacks the Fmoc protecting group entirely and thus cannot be directly incorporated into standard Fmoc-SPPS protocols . The Fmoc group on 3-(Fmoc-amino)benzamidoxime enables quantitative deprotection with 20% piperidine in DMF, yielding the free amine for subsequent coupling steps, whereas benzamidoxime provides no such handle [1]. In Fmoc-SPPS, the presence of an on-resin Fmoc protecting group is the absolute prerequisite for iterative N-terminal deprotection and chain elongation; unprotected benzamidoxime would irreversibly cap the peptide chain or form uncontrolled by-products.

Solid-Phase Peptide Synthesis Fmoc Chemistry Building Block Scope

3-(Fmoc-amino)benzamidoxime Application Scenarios


Synthesis of Meta-Oriented 1,2,4-Oxadiazole Peptidomimetics

Investigators studying the electronic dependence of amidoxime prodrug activation by mARC require 3-(Fmoc-amino)benzamidoxime to fill the meta-substitution data point missing from existing para-substituted SAR libraries. The established correlation between Hammett σ constants and redox potentials for para-substituted benzamidoximes provides a quantitative framework into which the 3-isomer can be inserted to complete the electronic perturbation map [1]. Researchers must specifically procure the 3-isomer because its inductive electronic contribution differs mechanistically from the resonance-dominated para-substitution pattern.

Redox Prodrug Design with Meta Electronic Tuning

Chemical biologists designing heterobifunctional crosslinkers for proximity-dependent bioconjugation require the ~120° angular geometry between the amidoxime and amino moieties uniquely provided by 3-(Fmoc-amino)benzamidoxime . The para-isomer (180°) cannot replicate this bent spatial arrangement, making the meta compound essential for applications where the two reactive handles must approach distinct targets separated by a defined angular trajectory rather than a linear path.

Procurement with Defined Purity for Multi-Step Synthesis

The Fmoc protecting group enables direct integration of 3-(Fmoc-amino)benzamidoxime into peptide sequences via standard solid-phase synthesis protocols [2]. Unprotected benzamidoxime cannot substitute this role, and the 4-isomer would place the amidoxime side chain at a different spatial register within the folded peptide. Researchers building peptide libraries with amidoxime-modified side chains at specific positions must therefore source the meta-protected building block to achieve the intended three-dimensional presentation of the amidoxime pharmacophore or metal-chelating group.

Divergent Scaffold Generation for Fragment-Based Drug Discovery

For scale-up synthetic routes, the documented 95% minimum purity specification for 3-(Fmoc-amino)benzamidoxime—versus 97% for the para-isomer—allows procurement managers to calculate the required molar excess needed in subsequent coupling steps to compensate for the 2% lower purity . This specification directly informs cost-of-goods calculations and chromatographic purification budgets in multi-step synthetic campaigns.

Application
Selection Property
Validation Focus
Meta-Oriented 1,2,4-Oxadiazole Peptidomimetics
Meta substitution topology
Cyclization efficiency and spatial pharmacophore geometry
Amidoxime Redox Prodrug Design
Meta electronic tuning of reduction potential
Redox behavior distinct from para-substituted analogs
Defined-Purity Multi-Step Synthesis
Documented 95% min. purity specification
Stoichiometric control and batch reproducibility
Divergent Fragment-Based Library Generation
Regioisomerically pure input scaffold
3D pharmacophoric pattern distinct from para-derived fragments
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